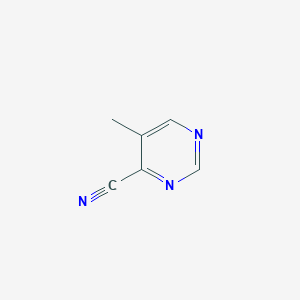

5-Methylpyrimidine-4-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYJWIDDRHKVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research and Applications of 5 Methylpyrimidine 4 Carbonitrile Derivatives

Synthesis of Derivatives

The synthesis of this compound derivatives often involves multi-component reactions, a strategy that allows for the efficient construction of complex molecules in a single step. A common approach is the Biginelli reaction or similar one-pot syntheses. researchgate.netias.ac.in

For instance, the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, a key derivative, can be achieved by reacting acetamidine (B91507) hydrochloride, malononitrile, and formaldehyde (B43269) in the presence of a suitable solvent and catalyst. chemicalbook.com Another widely used method for creating diverse pyrimidine-5-carbonitrile derivatives involves the reaction of an aromatic aldehyde, thiourea, and malononitrile. nih.gov This allows for the introduction of various substituents, leading to a library of compounds for biological screening.

Further modifications can be made to the initial products. For example, S-alkylated derivatives can be obtained through the reaction of a thioxo-pyrimidine with appropriate benzyl (B1604629) chloride derivatives. nih.gov Chlorination of a pyrimidinone ring, followed by the addition of nucleophiles like morpholine (B109124), has also been employed to generate novel derivatives. nih.gov

Anticancer Research

A significant portion of the research on this compound derivatives has been directed towards their potential as anticancer agents. These compounds have been shown to target various pathways involved in cancer progression.

Several studies have focused on designing pyrimidine-5-carbonitrile derivatives as inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.govnih.gov For example, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit both EGFR and COX-2. nih.gov Two compounds, 4e and 4f , demonstrated high activity against a panel of 60 cancer cell lines, with particular potency against colon cancer cells. nih.gov These compounds were found to induce apoptosis and block the cell cycle in the G1 phase. nih.gov

Another study reported the synthesis of pyrimidine-5-carbonitrile derivatives bearing benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzenesulfonamide (B165840) moieties. nih.gov Compounds 3b , 5b , and 5d from this series exhibited potent COX-2 inhibition and significant anticancer activity against breast, lung, renal, and liver cancer cell lines. nih.gov Notably, compound 5d was shown to induce apoptosis in breast cancer cells. nih.gov

The PI3K/mTOR signaling pathway is another critical target in cancer treatment. Researchers have designed and synthesized novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. nih.gov The introduction of a morpholine group and various heterocyclic systems at different positions on the pyrimidine (B1678525) ring led to the identification of Schiff bases 12a-h as the most active compounds. nih.gov

Other Biological Activities

Beyond cancer research, derivatives of this compound have been investigated for other biological activities. For example, a series of 5-substituted pyrimidine derivatives were synthesized and evaluated as inhibitors of brassinosteroid biosynthesis in plants. nih.gov One compound, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4), showed potent inhibitory activity. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Methylpyrimidine 4 Carbonitrile Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Determination

The precise structure of 5-methylpyrimidine-4-carbonitrile can be determined using a combination of modern spectroscopic methods. These techniques provide complementary information about the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group and the pyrimidine (B1678525) ring. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.

The pyrimidine ring protons at positions 2 and 6 would exhibit characteristic chemical shifts in the downfield region, owing to the deshielding effect of the aromatic and heterocyclic system. The proton at position 2 is anticipated to appear as a singlet at approximately δ 9.2 ppm. The proton at position 6 would also be a singlet, expected around δ 8.9 ppm. The exact chemical shifts can vary depending on the solvent used for the analysis.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.5 | Singlet |

| H-2 | ~9.2 | Singlet |

| H-6 | ~8.9 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The methyl carbon is expected to appear at the most upfield position, typically around δ 15-20 ppm.

The carbon atom of the nitrile group (C≡N) is characterized by a signal in the range of δ 115-120 ppm. The pyrimidine ring carbons will have chemical shifts in the aromatic region. The carbon at position 4, bearing the nitrile group, is predicted to be around δ 110-115 ppm. The carbon at position 5, substituted with the methyl group, would likely appear around δ 140-145 ppm. The carbons at positions 2 and 6 are expected at approximately δ 160 ppm and δ 155 ppm, respectively.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15-20 |

| C≡N | ~115-120 |

| C-4 | ~110-115 |

| C-5 | ~140-145 |

| C-2 | ~160 |

| C-6 | ~155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

A sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is expected around 2220-2240 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine ring would appear in the region of 2900-3100 cm⁻¹. The pyrimidine ring itself will exhibit several characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹), which are unique to its structure.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2220-2240 | Sharp, Intense |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

| C=N Stretch (Ring) | 1550-1600 | Medium to Strong |

| C=C Stretch (Ring) | 1450-1500 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, π → π* and n → π* transitions are typically observed.

The spectrum is expected to show strong absorption bands in the UV region. The π → π* transitions, which are generally of higher energy, would likely appear at shorter wavelengths, typically below 250 nm. The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, are of lower energy and would be observed at longer wavelengths, potentially extending into the near-UV region (around 270-300 nm). The exact absorption maxima (λ_max) can be influenced by the solvent polarity.

| Electronic Transition | Predicted Absorption Range (nm) |

| π → π | < 250 |

| n → π | ~270-300 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₅N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring or the loss of a methyl radical (•CH₃). The relative abundance of these fragment ions can help to confirm the proposed structure.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 119.05 | Molecular Ion |

| [M-HCN]⁺ | 92.04 | Loss of Hydrogen Cyanide |

| [M-CH₃]⁺ | 104.04 | Loss of Methyl Radical |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of pyrimidine-5-carbonitrile, single-crystal XRD studies have been instrumental in confirming their molecular structures and understanding intermolecular interactions that govern their packing in the solid state. rsc.org

In a study of two bioactive pyrimidine-5-carbonitrile derivatives, single-crystal X-ray diffraction analysis was performed at a low temperature of 160 K to minimize thermal vibrations and obtain a precise structural model. rsc.org The analysis revealed that the molecular conformation of these derivatives is stabilized by an intramolecular C–H⋯C interaction involving the cyano group and a C-H bond from an adjacent thiophene (B33073) or phenyl ring. rsc.org

Furthermore, XRD analysis facilitates the characterization of intermolecular forces. For instance, in the studied pyrimidine-5-carbonitrile derivatives, the crystal packing was found to be influenced by N–H⋯O and N–H⋯N hydrogen bonds, which create one-dimensional molecular chains. rsc.org The presence of different substituents, such as phenyl or thiophene moieties, can also introduce other interactions, like chalcogen bonds, which are observable in the thiophene derivative. rsc.org

The crystallographic data obtained from XRD includes precise bond lengths, bond angles, and torsion angles, which are crucial for a complete structural description. For example, in the case of 4,6-dichloro-5-methylpyrimidine, the molecule was found to be essentially planar. nih.gov The crystal structure is characterized by pairs of C—H⋯N hydrogen bonds, which link the molecules into inversion dimers. nih.gov

Table 1: Selected Crystallographic Data for a Pyrimidine Derivative nih.gov

| Parameter | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight (Mr) | 163.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.85 |

| Reflections collected | 2347 |

| Independent reflections | 1228 |

Integration of Experimental and Theoretical Spectroscopic Data

The synergy between experimental measurements and theoretical calculations provides a powerful approach for the comprehensive characterization of molecular systems like this compound derivatives. This integrated approach allows for a more robust interpretation of spectroscopic data and a deeper understanding of the underlying molecular properties.

Correlation of Observed and Predicted Spectroscopic Parameters

A common practice involves correlating experimentally obtained spectroscopic data, such as from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with parameters predicted from theoretical calculations, often employing Density Functional Theory (DFT). researchgate.net For pyrimidine derivatives, DFT calculations can predict vibrational frequencies, which can then be compared with experimental IR spectra. researchgate.net A good agreement between the calculated and experimental values lends confidence to the structural assignment. researchgate.net

However, discrepancies can arise. For instance, in a study of pyrimidine derivatives, the computed C=O stretching vibration deviated significantly from the experimental result. researchgate.net This was attributed to the fact that the calculations were performed on a single molecule in the gaseous state, whereas the experimental data was recorded in the solid state where intermolecular interactions are present. researchgate.net

Similarly, theoretical calculations of geometric parameters like bond lengths and angles can be compared with those determined by X-ray crystallography. researchgate.net This comparison can reveal the effects of the crystal environment on the molecular structure.

Solvent Effects on Absorption and Spectral Properties

The surrounding solvent can significantly influence the absorption and emission spectra of molecules, a phenomenon known as solvatochromism. Studies on related heterocyclic compounds have demonstrated that changes in solvent polarity can lead to shifts in the absorption maxima (λmax). rsc.orgbiointerfaceresearch.com

For instance, in a study of chalcone (B49325) derivatives, a bathochromic (red) shift in both absorption and fluorescence spectra was observed as the solvent polarity increased. rsc.org This is indicative of intramolecular charge transfer (ICT) interactions, suggesting that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. rsc.org

The effect of the solvent on the spectral properties can be further analyzed using various polarity functions, such as the Lippert-Mataga and Bakhshiev equations, to estimate the change in dipole moment upon excitation. rsc.org

In the context of 4-aminoimidazole-5-carbonitrile, a precursor to purines, theoretical studies have explored the influence of water as a solvent. rsc.org These calculations revealed that interactions with water molecules can facilitate non-radiative decay pathways, potentially explaining the photostability of such compounds in aqueous environments. rsc.org The study highlighted an electron-driven proton relay mechanism involving water molecules that leads to a conical intersection with the ground state, providing an efficient channel for the dissipation of electronic energy. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Methylpyrimidine 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methylpyrimidine-4-carbonitrile at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of pyrimidine (B1678525) derivatives. ijcce.ac.ir By using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can calculate key parameters that define the molecule's structure and reactivity. nih.gov

For pyrimidine-based compounds, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles of the optimized structure. These geometric parameters are essential for understanding the molecule's conformation and steric interactions. Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap generally implies higher reactivity.

| Parameter | Typical Calculated Value |

| Optimized Energy (Hartree) | Varies |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |

| Dipole Moment (Debye) | 2.0 to 5.0 |

This table is illustrative and shows typical data ranges for pyrimidine derivatives as specific data for this compound is not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a popular method for calculating electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. q-chem.com These calculations are vital for understanding the photophysical properties of a molecule and interpreting experimental UV-Vis spectra.

TD-DFT calculations can elucidate the nature of electronic transitions, for instance, whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved. researchgate.net For pyrimidine derivatives, this information is valuable for applications in materials science and photochemistry.

The following table demonstrates the kind of data obtained from TD-DFT calculations for related compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.20 | 295 | 0.05 |

| S0 → S2 | 4.85 | 255 | 0.12 |

| S0 → S3 | 5.40 | 230 | 0.25 |

This table is illustrative and shows typical data for pyrimidine derivatives as specific data for this compound is not available in the provided search results.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy results for molecular energies and properties, though they are computationally more demanding than DFT. acs.org

These high-level calculations are often used to benchmark the results from more approximate methods like DFT. For smaller molecules or for specific high-precision applications, ab initio methods are invaluable for obtaining reliable data on properties like electron affinity, ionization potential, and reaction energetics.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on the conformational changes, flexibility, and interactions of a molecule like this compound in a biological environment.

In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand-protein complex. nih.gov For instance, a simulation could be run to observe how this compound interacts with the active site of a target enzyme over time. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Prediction of Pharmacological Properties via In Silico Analysis

In silico analysis encompasses a variety of computational methods to predict the pharmacokinetic and pharmacodynamic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties.

A common in silico assessment is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipinski's Rule of Five is a well-known guideline used to evaluate the drug-likeness of a compound based on its physicochemical properties. sifisheriessciences.com These properties, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, can be readily calculated from the molecular structure.

The following table presents a typical set of in silico predicted ADME properties for a drug-like molecule, which would be relevant for assessing this compound.

| Property | Predicted Value/Range | Conformance to Rules |

| Molecular Weight ( g/mol ) | < 500 | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Topological Polar Surface Area (Ų) | < 140 | Yes |

This table provides an example of in silico ADME predictions and their general acceptance criteria.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related pyrimidine-5-carbonitrile derivatives provides significant insights into their potential as inhibitors for various protein targets.

For instance, various derivatives of pyrimidine-5-carbonitrile have been investigated as inhibitors for several key protein targets implicated in diseases like cancer. These studies reveal that the pyrimidine-5-carbonitrile scaffold can effectively bind to the active sites of proteins such as cyclin-dependent kinase 2 (CDK2), thymidylate synthase, and the epidermal growth factor receptor (EGFR) wild-type/cyclooxygenase-2 (COX-2). nih.govnih.govjapsonline.com

In a study on pyrimidine derivatives targeting human cyclin-dependent kinase-2 (PDB ID: 1HCK), compounds with different substitutions on the pyrimidine ring showed a range of binding energies, indicating varying affinities for the protein's active site. nih.gov For example, certain derivatives achieved binding energies as low as -7.9 kcal/mol. nih.gov These interactions are typically governed by hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the protein. The specific interactions depend on the nature and position of the substituents on the pyrimidine ring.

Similarly, docking studies of thiopyrimidine-5-carbonitrile derivatives with thymidylate synthase have been performed to explore their potential as anticancer agents. japsonline.comresearchgate.net The binding affinities and interaction patterns of these derivatives provide a basis for understanding how this compound might interact with this enzyme.

It is important to note that while these studies on related compounds are informative, the precise binding mode and affinity of this compound would require specific computational experiments. The methyl and carbonitrile groups of the target molecule would play a crucial role in defining its specific interactions within a protein's binding pocket.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the electronic behavior of a molecule.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the pyrimidine ring and its substituents. The presence of electron-donating groups, such as a methyl group, is expected to raise the HOMO energy level, thereby increasing the molecule's nucleophilicity. In the case of this compound, the methyl group at the 5-position would contribute to an increase in the HOMO energy compared to an unsubstituted pyrimidine ring.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. The carbonitrile group (-CN) is a strong electron-withdrawing group, which is expected to lower the LUMO energy of the pyrimidine ring significantly. This would make this compound more susceptible to nucleophilic attack. The LUMO is generally a π*-orbital, and its localization is influenced by the electron-withdrawing substituents.

Charge Transfer Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small HOMO-LUMO gap suggests a molecule is more reactive and can be easily polarized. nih.gov

For pyrimidine derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing carbonitrile group will determine the precise energy of the frontier orbitals and the magnitude of the HOMO-LUMO gap. Computational studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown how substitutions can modulate this gap. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and intermolecular and intramolecular interactions. wikipedia.orgwisc.edu It provides a localized picture of the electron density in a molecule, describing it in terms of classical Lewis structures with bonds, lone pairs, and delocalization corrections.

In this compound, NBO analysis would reveal the nature of the bonds within the pyrimidine ring and the interactions between the ring and its substituents. The analysis can quantify the hybridization of the atomic orbitals involved in bonding and the polarization of these bonds.

NBO analysis performed on similar heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, has provided valuable insights into the nature of bonding and electronic delocalization within these molecules. researchgate.net Such analyses for this compound would elucidate the specific intramolecular charge transfer pathways and their contribution to the molecule's reactivity and stability.

Prediction of Aromaticity and Stability using Nuclear Independent Chemical Shift (NICS) Calculations

Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. github.io The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.ioacs.org It involves placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of an antiaromatic system.

Studies on the aromaticity of pyrimidine and its derivatives have shown that the pyrimidine ring itself is aromatic, although less so than benzene (B151609). researchgate.net The introduction of substituents can either increase or decrease the aromaticity of the ring.

A computational study on various substituted pyrimidines revealed that the NICS values are sensitive to the nature and position of the substituents. researchgate.net It was found that, contrary to benzene derivatives, all studied substituents on the pyrimidine ring led to a decrease in its aromaticity. researchgate.net The NICS values are typically calculated at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), with the out-of-plane component (NICSzz) often being a more reliable indicator of π-aromaticity. researchgate.netethz.ch

Medicinal Chemistry and Biological Activity Studies of 5 Methylpyrimidine 4 Carbonitrile Derivatives

Broad Spectrum Therapeutic Potential of Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic applications. gsconlinepress.comnih.gov As a core component of nucleic acids (thymine, cytosine, and uracil), pyrimidines play a crucial role in essential biological processes. gsconlinepress.com This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery and development of novel therapeutic agents. gsconlinepress.comnih.gov

The structural versatility of the pyrimidine ring allows for the synthesis of a wide array of derivatives with tailored biological activities. gsconlinepress.com Researchers have successfully developed pyrimidine-based compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. gsconlinepress.comresearchgate.netekb.eg The ability to modify the pyrimidine core at various positions enables the fine-tuning of a compound's interaction with specific biological targets, leading to enhanced potency and selectivity. nih.gov

In the realm of oncology, pyrimidine derivatives have emerged as a particularly important class of compounds. researchgate.netrjptonline.org They are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. rjptonline.org The development of fused pyrimidine systems, such as pyridopyrimidines, has further expanded the therapeutic potential of this class of compounds, leading to the discovery of potent kinase inhibitors and other novel anticancer agents. nih.govrjptonline.org

Anticancer Activity Research

The anticancer potential of derivatives based on the 5-Methylpyrimidine-4-carbonitrile scaffold has been a subject of intensive investigation. These compounds have demonstrated promising activity against various cancers by targeting fundamental cellular processes involved in tumor growth and progression.

A number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. rsc.org These studies have revealed that certain derivatives exhibit significant and, in some cases, selective antiproliferative activity. For instance, a series of novel pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. rsc.orgnih.gov

One particular compound, designated as 11b in a study, showed remarkable activity, being 4.5 to 8.4 times more potent than the standard drug erlotinib (B232) against the tested cell lines. rsc.orgnih.gov The IC₅₀ values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, highlight the potency of these derivatives.

| Compound | HCT-116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|---|

| 11b | 3.37 | 3.04 | 4.14 | 2.4 |

| Erlotinib (Reference) | Less potent than 11b by 4.5 to 8.4-fold |

Other synthesized compounds from the same series, including 11a , 12b , 15b , and 16a , also exhibited moderate to potent antiproliferative activity against these cell lines, surpassing the efficacy of erlotinib. rsc.orgnih.gov Furthermore, other studies have investigated different series of pyrimidine-5-carbonitrile derivatives, with compounds 4e and 4f showing high activity across the NCI60 panel of cell lines, and being particularly potent against Colo 205 colon cancer cells. nih.gov

A primary mechanism through which many pyrimidine-based anticancer agents exert their effect is through the inhibition of tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cancer development. nih.gov The epidermal growth factor receptor (EGFR) is a key member of this family, and its mutation and overexpression are common in various cancers. nih.gov

Derivatives of this compound have been specifically designed as inhibitors of both the wild-type EGFR (EGFR WT) and its drug-resistant mutant, EGFR T790M. rsc.orgnih.gov The T790M mutation is a significant clinical challenge, as it confers resistance to first-generation EGFR inhibitors. nih.gov

Research has led to the discovery of 5-(methylthio)pyrimidine (B78358) derivatives that selectively inhibit the EGFR(L858R/T790M) mutant with subnanomolar IC₅₀ values, while being significantly less potent against the wild-type EGFR, thus promising a wider therapeutic window and reduced toxicity. nih.gov

In another study, the highly cytotoxic compound 11b was also evaluated for its kinase inhibitory activity. rsc.orgnih.gov It proved to be a potent inhibitor of both EGFR WT and the T790M mutant.

| Compound | EGFR WT IC₅₀ (μM) | EGFR T790M IC₅₀ (μM) |

|---|---|---|

| 11b | 0.09 | 4.03 |

The ability of these compounds to inhibit both the wild-type and a key resistance mutant of EGFR highlights their potential to overcome acquired resistance in cancer therapy. nih.govresearchtopractice.com

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another critical cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth. nih.govnih.gov Dual inhibition of PI3K and mTOR is considered a promising therapeutic strategy. nih.govnih.gov

A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and evaluated for their ability to inhibit the PI3K/AKT pathway. nih.gov One compound, 7f , emerged as a particularly promising inhibitor of PI3Kδ, PI3Kγ, and AKT-1. nih.gov

| Compound | PI3Kδ IC₅₀ (μM) | PI3Kγ IC₅₀ (μM) | AKT-1 IC₅₀ (μM) |

|---|---|---|---|

| 7f | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 |

Mechanistic studies revealed that compound 7f modulates the expression of key proteins in the PI3K/AKT pathway, including PI3K, p-PI3K, AKT, and p-AKT, suggesting its potential as a multi-acting inhibitor targeting this axis in cancers like leukemia. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, and its overexpression is linked to the progression of many cancers. nih.govnih.gov Inhibition of FAK is being explored as a therapeutic strategy to suppress tumor growth and metastasis. nih.gov While direct studies linking this compound derivatives to FAK inhibition are emerging, the broader class of pyrimidine derivatives has been investigated for this activity. The development of specific FAK inhibitors based on the pyrimidine scaffold is an active area of research. nih.gov

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death (apoptosis) and to halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. mdpi.comnih.gov Several this compound derivatives have been shown to possess these crucial properties.

The potent cytotoxic compound 11b was found to induce cell cycle arrest at the G2/M phase and to trigger significant apoptosis in HCT-116, HepG-2, and MCF-7 cancer cells. rsc.orgnih.gov Furthermore, it was observed to upregulate the level of caspase-3, a key executioner enzyme in the apoptotic cascade, by 6.5-fold in HepG-2 cells compared to the control. rsc.orgnih.gov

Similarly, compound 7f , which targets the PI3K/AKT pathway, was shown to cause cell cycle arrest at the S-phase in the K562 leukemia cell line, followed by caspase-3 dependent apoptosis. nih.gov Flow cytometry analysis confirmed the pro-apoptotic effects of these compounds. nih.govmdpi.com

In another study, compounds 4e and 4f were found to induce apoptosis and cause cell cycle arrest in the G0-G1 phase in Colo 205 cells, further demonstrating the common mechanistic theme of apoptosis induction and cell cycle disruption by this class of compounds. nih.gov

Antimicrobial and Anti-infective Applications

Derivatives of this compound have been extensively studied for their potential as antimicrobial and anti-infective agents. These compounds have demonstrated notable activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria.

The antibacterial potential of this compound derivatives has been a subject of significant research. A variety of these compounds have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. nih.govias.ac.in

A study involving new series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed that several derivatives displayed marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov Specifically, compounds such as 6-alkyl-2-thiouracil-5-carbonitriles and 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles were among the active derivatives. nih.gov Another study synthesized a series of pyrimidine derivatives containing a 4H-chromen-4-one moiety, with some compounds showing significant inhibitory activities against plant pathogenic bacteria like Xanthomonas axonopodis pv. Citri and Xanthomonas oryzae pv. oryzae. nih.gov For instance, compound 4c demonstrated good inhibitory effects against X. axonopodis and X. oryzae with EC50 values of 15.5 and 14.9 μg/mL, respectively. nih.gov Furthermore, newly synthesized pyridothienopyrimidine derivatives have also been screened for their antibacterial activities, showing promise for further investigation. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 6-alkyl-2-thiouracil-5-carbonitriles | Gram-positive bacteria | Marked activity | nih.gov |

| 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles | Gram-positive bacteria | Marked activity | nih.gov |

| Compound 4c | Xanthomonas axonopodis pv. Citri | 15.5 μg/mL | nih.gov |

| Compound 4c | Xanthomonas oryzae pv. oryzae | 14.9 μg/mL | nih.gov |

| Compound 4h | Ralstonia solanacearum | 14.7 μg/mL | nih.gov |

| Compounds 6, 7, 8, and 11 | B. subtilis | 75 μg/mL | nih.gov |

| Compound 5 | P. aeruginosa | - | nih.gov |

It is worth noting that the biological activity of these compounds is often dependent on their specific structural features and the bacterial strains being tested. researchgate.net

Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. mdpi.comnih.gov The results from these studies indicate that many of these compounds possess some level of fungicidal activity. nih.gov

In one study, three series of new pyrimidine derivatives were synthesized and tested against fourteen phytopathogenic fungi. nih.gov The findings revealed that most of the synthesized compounds exhibited fungicidal properties, with some showing higher potency than commercial fungicides. nih.gov For example, pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against Phomopsis sp., with some compounds exhibiting an inhibition rate of 100% at a concentration of 50 μg/ml. nih.govfrontiersin.org Specifically, compound 5o demonstrated an EC50 value of 10.5 μg/ml against Phompsis sp., which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). nih.govfrontiersin.org

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Test Organism | Activity (Inhibition Rate/EC50) | Reference |

|---|---|---|---|

| Compound 5f | Phomopsis sp. | 100% at 50 μg/ml | nih.govfrontiersin.org |

| Compound 5o | Phomopsis sp. | 100% at 50 μg/ml, EC50 = 10.5 μg/ml | nih.govfrontiersin.org |

| Compound 5p | Phomopsis sp. | 93.4% at 50 μg/ml, EC50 = 19.6 μg/ml | frontiersin.org |

| Compounds 5i, 5l, 5n, 5o | B. dothidea | 82.1%, 81.1%, 84.1%, 88.5% at 50 μg/ml | nih.gov |

The poisoned food technique is a common method used to investigate the in vitro antifungal activities of these compounds. mdpi.com

The antiviral properties of pyrimidine derivatives have been a significant area of research, with studies focusing on their activity against a range of viruses, including Human Immunodeficiency Virus Type-1 (HIV-1). nih.govnih.gov

A series of novel S-DABO analogues, which are 5-alkyl-2-alkylthio-6-(arylcarbonyl or α-cyanoarylmethyl)-3,4-dihydropyrimidin-4(3H)-ones, were synthesized and evaluated as inhibitors of HIV-1. nih.gov While most of these compounds showed micromolar potency, two derivatives, 3e and 3g , were found to be unusually potent with IC50 values of 0.09 and 0.23 μM, respectively. nih.gov These compounds act as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Other research has explored 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potential antiviral agents, showing some efficacy against coronaviruses. mdpi.com

Table 3: Anti-HIV-1 Activity of Selected Pyrimidine Derivatives

| Compound | Virus | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 3e | HIV-1 | Reverse Transcriptase | 0.09 μM | nih.gov |

| Compound 3g | HIV-1 | Reverse Transcriptase | 0.23 μM | nih.gov |

The binding of these antiviral pyrimidine derivatives to biopolymers like nucleic acids and proteins is believed to be a key aspect of their mechanism of action. nih.gov

Derivatives of pyrimidine have also been investigated for their potential to combat tuberculosis. ucl.ac.uk Research in this area has led to the discovery of several pyrimidine-based compounds with promising activity against Mycobacterium tuberculosis.

One study focused on the development of new benzothiazole–pyrimidine hybrids. The results showed that compounds 5c, 5b, 12, and 15 were highly active against the first-line drug-sensitive strain of Mycobacterium tuberculosis, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov The study highlighted that enhancing the lipophilic nature of the pyrimidine ring through N-1 alkyl substitution was favorable for activity. nih.gov Another work identified 2-pyrazolylpyrimidinones as having antitubercular activity through a high-throughput screening campaign. ucl.ac.uk

Table 4: Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5c | ATCC 25177 | 0.24 µg/mL | nih.gov |

| Compound 5b | ATCC 25177 | - | nih.gov |

| Compound 12 | ATCC 25177 | - | nih.gov |

| Compound 15 | ATCC 25177 | - | nih.gov |

Anti-inflammatory Properties

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. rsc.orgmdpi.com

The selective inhibition of COX-2 is a key target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several studies have focused on synthesizing pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors. nih.govnih.gov

Two new series of pyrimidine-5-carbonitrile hybrids, one with 1,3,4-oxadiazole (B1194373) and the other with coumarin, were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Several compounds from these series were identified as potent and selective inhibitors of COX-2, with IC50 values ranging from 0.041 to 0.081 μM. nih.gov Another study on pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com Furthermore, new pyrimidine-5-carbonitriles bearing various sulfonamide phenyl moieties have also been synthesized and shown to have potent COX-2 inhibitory activity. nih.gov

Table 5: COX-2 Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 10c, 10e, 10h-j, 14e-f, 14i, 16 | 0.041-0.081 μM | 139.74-321.95 | nih.gov |

| L1, L2 | Comparable to meloxicam | High selectivity towards COX-2 | mdpi.com |

| 3b, 5b, 5d | 0.20, 0.18, 0.16 µM | - | nih.govmdpi.com |

Lipoxygenase Inhibitory Activity

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases. nih.govmdpi.com The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a promising strategy for the development of anti-inflammatory drugs. nih.govresearchgate.net While extensive research has been conducted on various heterocyclic compounds as LOX inhibitors, studies specifically detailing the lipoxygenase inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature.

However, related pyrimidine structures have shown notable activity. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated as lipoxygenase inhibitors. mdpi.com Among the tested compounds, derivatives 2a and 2f were identified as the most potent, with IC50 values of 42 µM and 47.5 µM, respectively. mdpi.com Another study on pyrimidine acrylamides identified two highly potent lipoxygenase inhibitors with IC50 values of 10.7 μM and 1.1 μM. mdpi.com These findings suggest that the broader pyrimidine scaffold is a viable starting point for developing LOX inhibitors. The anti-inflammatory potential of such compounds is often linked to their ability to inhibit LOX, thereby reducing the production of pro-inflammatory leukotrienes. nih.gov Further investigation into the specific effects of the 5-methyl and 4-carbonitrile substitutions on this activity is warranted to fully understand the potential of this particular class of pyrimidines.

Enzyme Inhibition and Receptor Binding Studies

The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a variety of biological targets, including specific enzymes and receptors.

Specific Enzyme Targeting

A significant area of investigation for pyrimidine-5-carbonitrile derivatives has been their role as enzyme inhibitors, particularly against cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net COX-2 is a key enzyme in the inflammatory pathway and a target for anti-inflammatory and anticancer drugs. nih.govnih.gov

In one study, two series of cyanopyrimidine hybrids were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov The results demonstrated that these compounds were potent inhibitors, with some derivatives showing IC50 values in the submicromolar range. nih.gov Specifically, compounds 3b , 5b , and 5d were the most active, with COX-2 inhibition percentages of 77.01%, 75.25%, and 76.14% at a concentration of 10⁻⁸ M, and IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. nih.gov These values are comparable to the well-known COX-2 inhibitor Celecoxib. nih.gov

| Compound | COX-2 % Inhibition (at 10⁻⁸ M) | IC50 (µM) |

| 3b | 77.01 ± 0.03 | 0.20 ± 0.01 |

| 5b | 75.25 ± 1.1 | 0.18 ± 0.01 |

| 5d | 76.14 ± 1.05 | 0.16 ± 0.01 |

| Celecoxib | - | 0.17 ± 0.01 |

| Nimesulide | - | 1.68 ± 0.22 |

| Data from a study on cyanopyrimidine hybrids as COX-2 inhibitors. nih.gov |

Another area of enzyme targeting for related structures is the inhibition of gelatinases MMP-2 and MMP-9 by 5-hydroxy, 5-substituted pyrimidine-2,4,6-triones. nih.gov This highlights the potential for pyrimidine derivatives to be developed as inhibitors of various matrix metalloproteinases.

Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors)

Adenosine A2A receptor antagonists are recognized as potential therapeutic agents for Parkinson's disease. nih.gov A series of 4-amino-5-carbonitrile pyrimidine derivatives have been identified as potent antagonists for this receptor. These compounds demonstrated excellent potency and ligand efficiency, with one of the lead compounds showing significant efficacy in a rat model of Parkinson's disease. nih.gov

The development of these antagonists showcases the ability of the pyrimidine-5-carbonitrile core to serve as a template for designing ligands that can selectively interact with G-protein coupled receptors. The SAR studies within this series have provided valuable insights into the structural requirements for potent A2A receptor antagonism.

Neuroprotective and Antioxidant Potential

The neuroprotective and antioxidant properties of pyrimidine derivatives are of significant interest for the potential treatment of neurodegenerative diseases. nih.gov Several studies have highlighted the antioxidant capacity of compounds containing the pyrimidine-5-carbonitrile moiety.

The antioxidant activity of novel fused heterocyclic compounds derived from a tetrahydropyrimidine (B8763341) derivative was investigated, with all synthesized compounds showing some level of antioxidant activity. nih.gov In another study, a series of novel aminocarbonitrile derivatives incorporating carbohydrate moieties were synthesized and evaluated for their antioxidant properties. nih.gov All the synthesized compounds displayed significant antioxidant activity, with the highest activity observed for compounds containing both aminocarbonitrile and β-amino ester moieties. nih.gov

A series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic effects. ekb.eg Several compounds in this series were found to be highly active in the maximal electroshock (MES) test, indicating their potential to prevent seizure spread. ekb.eg This anticonvulsant activity points towards a potential neuroprotective role for these derivatives.

Structure-Activity Relationship (SAR) Studies

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended functionalities.

Impact of Substituents on Biological Potency

For COX-2 Inhibition: Structure-activity relationship (SAR) studies on pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors have revealed several key features. The presence of a sulfonamide phenyl moiety at the C-2 position of the pyrimidine ring was found to be beneficial for potent COX-2 inhibition. nih.gov The nature of the substituent on the phenyl ring of the sulfonamide group also influences activity, with both electron-donating and electron-withdrawing groups being tolerated. nih.gov For instance, in a series of cyanopyrimidine hybrids, derivatives with benzo[d]oxazole and various substituted benzenesulfonamide (B165840) moieties at C-2 showed potent COX-2 inhibitory activity. nih.gov

For Adenosine A2A Receptor Antagonism: In the development of 4-amino-5-carbonitrile pyrimidine-based adenosine A2A receptor antagonists, SAR studies indicated that modifications at the N-7 and N-9 positions of a purine (B94841) isostere with various aryl and benzyl (B1604629) substituents significantly impacted potency and selectivity. nih.gov The replacement of a phenethyl side chain with an aryl-piperazine side chain was a successful strategy in improving the properties of these antagonists. nih.gov

For Antioxidant Activity: The antioxidant potential of pyrimidine derivatives is also influenced by their substitution pattern. The presence of electron-donating groups on the pyrimidine nucleus has been shown to enhance radical scavenging ability. researchgate.net Conversely, for some biological activities, electron-withdrawing groups can lead to improved potency. researchgate.net In a study of pyrido[2,3-d]pyrimidine derivatives, the type of aryl ring attached influenced the antioxidant activity, with a nitro group-bearing ring showing relatively good activity. nih.gov

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophores—structural units with known biological activity—into a single hybrid molecule. This approach aims to create compounds with improved affinity, efficacy, and selectivity, or to develop agents that can interact with multiple biological targets simultaneously. In the context of this compound, researchers have explored this strategy to develop novel therapeutic agents, primarily for cancer.

One prominent approach involves the hybridization of the pyrimidine-5-carbonitrile core with moieties known to inhibit key signaling proteins in cancer progression. For instance, scientists have designed and synthesized derivatives that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov Both EGFR and COX-2 are implicated in tumor growth, proliferation, and inflammation. nih.gov By combining the pyrimidine-5-carbonitrile scaffold with structural features that bind to both of these enzymes, researchers aim to create a synergistic anticancer effect. nih.gov

Another significant molecular hybridization strategy has been the development of dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.gov The PI3K/Akt/mTOR signaling pathway is frequently overactive in a wide range of cancers, making it a critical target for drug development. nih.gov Research has shown that morpholinopyrimidine-5-carbonitrile derivatives can be synthesized to effectively inhibit both PI3K and mTOR, demonstrating the versatility of the pyrimidine-5-carbonitrile scaffold in creating multi-targeted agents. nih.gov

Furthermore, the pyrimidine-5-carbonitrile nucleus has been incorporated into hybrid compounds with other heterocyclic systems known for their biological activities. For example, derivatives have been synthesized that include pyrazolo, pyridyl, and other aromatic moieties to enhance their anticancer properties. nih.gov These hybridization strategies often lead to compounds with improved cytotoxic activity against various cancer cell lines. nih.gov

Biological Targets and Disease Model Investigations

The biological targets of this compound derivatives are primarily centered around protein kinases and other enzymes involved in cell signaling and proliferation, with a strong emphasis on cancer therapeutics.

Epidermal Growth Factor Receptor (EGFR) is a major target for this class of compounds. rsc.orgrsc.org EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. nih.gov Numerous studies have focused on designing pyrimidine-5-carbonitrile derivatives as ATP-mimicking inhibitors that bind to the active site of EGFR. rsc.org Some of these derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which is associated with drug resistance. rsc.org

Cyclooxygenase-2 (COX-2) is another key biological target. nih.govresearchgate.net COX-2 is an enzyme that plays a significant role in inflammation and has been linked to the development of various cancers. nih.govresearchgate.net Derivatives of pyrimidine-5-carbonitrile have been designed as selective COX-2 inhibitors, showing promise as anti-inflammatory and anticancer agents. nih.govsemanticscholar.org

The PI3K/mTOR pathway has also been a focal point of investigation. nih.gov Dual inhibitors targeting both PI3K and mTOR have been developed from the morpholinopyrimidine-5-carbonitrile scaffold. nih.gov These compounds have demonstrated the ability to reduce cell survival and promote apoptosis in cancer cells where this pathway is hyperactivated. nih.gov

Investigations into the efficacy of these compounds are often conducted using a variety of disease models:

In Vitro Cancer Cell Lines: A wide array of human tumor cell lines are used to screen the cytotoxic and antiproliferative activity of these derivatives. Common cell lines include those from colorectal carcinoma (HCT-116, Colo 205), hepatocellular carcinoma (HepG2), breast cancer (MCF-7, HS 578T), non-small cell lung cancer (A549, HOP-62), and central nervous system (CNS) cancers (SNB-75). nih.govnih.govrsc.orgrsc.org

Enzyme Inhibition Assays: To confirm the direct interaction with their intended biological targets, compounds are tested in biochemical assays that measure their ability to inhibit the activity of specific enzymes, such as EGFR, COX-2, PI3K, and mTOR. nih.govrsc.orgrsc.org These assays provide quantitative data on the potency of the compounds, often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity). rsc.orgrsc.org

Cell-Based Assays: To understand the mechanism of action at a cellular level, researchers employ techniques such as cell cycle analysis and apoptosis assays. nih.govrsc.orgrsc.org For instance, some potent derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase and induce apoptosis in cancer cells. nih.govrsc.orgrsc.org

The following tables summarize the biological activities of selected this compound derivatives:

Table 1: EGFR and COX-2 Inhibitory Activity of Selected Derivatives

| Compound | Target(s) | IC50 (µM) | Cell Line | Reference |

| 4e | EGFR/COX-2 | 1.66 | Colo 205 | nih.gov |

| 4f | EGFR/COX-2 | 1.83 | Colo 205 | nih.gov |

| 10b | EGFR | 0.00829 | - | rsc.org |

| 11b | EGFRWT | 0.09 | - | rsc.org |

| 11b | EGFRT790M | 4.03 | - | rsc.org |

| 5d | COX-2 | Not Specified | MCF-7 | researchgate.netsemanticscholar.org |

Table 2: In Vitro Cytotoxicity of Selected Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | rsc.org |

| 10b | A549 | Non-small Cell Lung Cancer | 5.85 | rsc.org |

| 10b | MCF-7 | Breast Cancer | 7.68 | rsc.org |

| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | rsc.org |

| 11b | HepG-2 | Hepatocellular Carcinoma | 3.04 | rsc.org |

| 11b | MCF-7 | Breast Cancer | 4.14 | rsc.org |

| 11b | A549 | Non-small Cell Lung Cancer | 2.4 | rsc.org |

Applications Beyond Medicinal Chemistry

Role as Intermediates in Complex Organic Synthesis

5-Methylpyrimidine-4-carbonitrile is a versatile intermediate in the field of organic synthesis. The presence of the nitrile group allows for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening pathways to a plethora of more complex molecules. The pyrimidine (B1678525) core itself can undergo various substitution reactions, further adding to its synthetic utility.

The synthesis of various substituted pyrimidines often utilizes precursors like this compound. For instance, the nitrile group can be a key handle for introducing other functional groups or for cyclization reactions to build fused heterocyclic systems. The development of efficient synthetic routes to pyrimidine-5-carbonitrile derivatives is an active area of research, highlighting their importance as building blocks for a wide range of target molecules. researchgate.net

Utilization in Agrochemical Development (e.g., Herbicides, Pesticides)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides and pesticides containing this heterocyclic core. While direct applications of this compound in commercial agrochemicals are not extensively documented, its derivatives are of significant interest. Pyrimidine-5-carbonitrile derivatives have been investigated for their herbicidal and insecticidal properties. google.comgoogle.com

Research has shown that pyrimidine derivatives can exhibit excellent herbicidal effects at low dosages against a variety of weeds. google.com Furthermore, novel pyrimidine derivatives containing sulfonate groups have demonstrated good antibacterial activity against plant pathogens like Xanthomonas oryzae pv. Oryzae and certain insecticidal activity. researchgate.net The synthesis of these advanced agrochemicals often involves the strategic modification of pyrimidine intermediates, and compounds like this compound can serve as a starting point for creating libraries of potential new agrochemical agents.

Table 1: Examples of Pyrimidine Derivatives in Agrochemical Research

| Compound Type | Target Application | Reported Activity |

| Pyrimidine derivatives | Herbicides | Effective against annual and perennial weeds. google.com |

| Pyrimidine derivatives containing sulfonate groups | Antibacterial and Insecticidal | Good activity against Xanthomonas oryzae pv. Oryzae. researchgate.net |

Applications in Dye Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental components in the synthesis of a vast array of dyes. The pyrimidine nucleus, with its electron-deficient nature, can act as a key chromophoric system. Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, are used as disperse dyes for polyester (B1180765) fibers. nih.govnih.gov These dyes have shown moderate to excellent fastness properties. nih.govnih.gov

Potential in Material Science for Novel Organic Materials

The rigid, planar structure of the pyrimidine ring, combined with the potential for extensive π-conjugation, makes pyrimidine derivatives attractive candidates for the development of novel organic materials. These materials can have applications in fields such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Research into organic luminescent materials has explored the use of pyrimidine-based structures. The ability to introduce various functional groups onto the pyrimidine core allows for the tuning of the material's photophysical properties, such as its emission wavelength and quantum yield. While the direct incorporation of this compound into final material structures is not widely reported, it serves as a potential building block for the synthesis of more elaborate pyrimidine-containing molecules designed for specific material science applications. The development of new synthetic methodologies for pyrimidine derivatives is crucial for advancing this field. researchgate.net

Precursor for Bioactive Molecules (e.g., Vitamin B1)

Vitamin B1, also known as thiamine (B1217682), is an essential nutrient with a pyrimidine ring as a core component of its structure. The biosynthesis and chemical synthesis of thiamine and its precursors are of significant interest. The key pyrimidine intermediate in the industrial synthesis of Vitamin B1 is 4-amino-5-aminomethyl-2-methylpyrimidine. niscpr.res.in This intermediate is typically synthesized from precursors like 4-amino-2-methylpyrimidine-5-carbonitrile.

While this compound is not the direct precursor to the pyrimidine moiety of thiamine, the chemistry of pyrimidine-5-carbonitriles is closely related to the synthesis of thiamine analogs and other bioactive molecules. Studies on the synthesis of pyrimidines related to Vitamin B1 often involve various substituted pyrimidine-5-carbaldehydes and carbonitriles. acs.org The strategic manipulation of functional groups on the pyrimidine ring is a key aspect of synthesizing these complex molecules.

Review of Literature and Patent Landscape

Comprehensive Review Articles on Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. google.com This structural motif is of immense interest in medicinal and organic chemistry because it is a core component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids (DNA and RNA). google.comgoogle.com The versatile structure and inherent biological significance of the pyrimidine ring have made its derivatives a major focus of research, leading to the development of a wide array of therapeutic agents. google.comgoogle.com

Review articles extensively document the broad spectrum of pharmacological activities exhibited by pyrimidine derivatives. These compounds have been shown to possess potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, antioxidant, and antimalarial properties. google.comgoogle.com The ability of the pyrimidine core to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, enabling the design of molecules that can interact with a diverse range of biological targets. google.com

The synthesis of pyrimidine derivatives is a well-established field, with numerous classical and modern methods available. google.com Conventional techniques often involve the condensation reaction between a compound containing an amidine group and a 1,3-dicarbonyl compound or its equivalent. These methods provide a straightforward route to the core pyrimidine structure. More recent synthetic strategies focus on developing more efficient, environmentally friendly, and high-yield processes, including microwave-assisted synthesis and the use of novel catalysts. The continuous development of synthetic methodologies is crucial for expanding the chemical space of pyrimidine derivatives and discovering new therapeutic applications. google.com The significant biological activities of these compounds ensure that the pyrimidine skeleton remains an attractive and valuable scaffold for ongoing drug discovery and development efforts. google.com

Analysis of Patent Literature Pertaining to 5-Methylpyrimidine-4-carbonitrile and its Uses

An analysis of the patent landscape reveals that this compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure provides a valuable building block for constructing targeted therapeutic agents.

Patents from Chugai Seiyaku Kabushiki Kaisha, for instance, describe the use of this compound in the preparation of dihydropyridazine-3,5-dione derivatives. google.com These resulting compounds are developed as inhibitors of sodium-dependent phosphate transporters, which are investigated for the treatment of conditions such as hyperphosphatemia, often associated with chronic kidney disease. google.com The pyrimidine-carbonitrile moiety serves as a crucial component in the multi-step synthesis of these potential therapeutic agents.

The table below summarizes representative patents where this compound is cited as an intermediate in the synthesis of novel compounds for therapeutic use.

| Patent Number | Assignee | Therapeutic Area/Application | Role of this compound |

|---|---|---|---|

| US20160002251A1 | Chugai Seiyaku Kabushiki Kaisha | Sodium-dependent phosphate transporter inhibitors (for hyperphosphatemia) | Intermediate in the synthesis of dihydropyridazine-3,5-dione derivatives. google.com |

| CN107072993A | Chugai Seiyaku Kabushiki Kaisha | Sodium-dependent phosphate transporter inhibitors | Cited as an intermediate chemical compound in the preparation of the final active agents. google.com |

| WO2016039458A1 | Chugai Seiyaku Kabushiki Kaisha | Pharmaceuticals containing sodium-dependent phosphate transporter inhibitors | Listed as a chemical compound used in the synthesis process. |

The recurring appearance of this compound in patents related to kinase inhibitors and other targeted therapies underscores its importance as a scaffold. The methyl and nitrile groups offer versatile handles for further chemical modification, allowing for the systematic elaboration of the molecule to achieve desired potency and selectivity against specific biological targets. While the compound itself is not typically the final active pharmaceutical ingredient, its role as a precursor is critical in the development pipeline of novel drugs.

Q & A

Q. What are the optimal synthetic routes for 5-methylpyrimidine-4-carbonitrile derivatives in aqueous conditions?

The synthesis of this compound derivatives can be optimized using multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives under reflux in water yields substituted pyrimidinecarbonitriles with high regioselectivity. Key parameters include temperature control (80–100°C), reaction time (4–6 hours), and pH adjustment to stabilize intermediates . Characterization of products via LCMS (e.g., m/z 265 [M+H]+) and HPLC (retention time 1.16 minutes under SMD-TFA05 conditions) ensures purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

A combination of spectroscopic and chromatographic methods is critical:

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ at ~3329–3478 cm⁻¹) .

- NMR spectroscopy : Distinguishes substituent positions (e.g., δH 2.38 ppm for CH₃ groups; δC 117.05 ppm for CN) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 286 [M+] for 4c) .

- HPLC : Validates purity (e.g., retention time 0.81 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. How can contradictions in spectral data for substituted derivatives be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or polymorphism. For example:

- In DMSO-d₆, NH₂ protons may appear as broad signals (δH 7.09–7.18 ppm) due to hydrogen bonding, whereas in CDCl₃, sharper peaks are observed .

- Tautomeric equilibria (e.g., keto-enol forms) in 4-amino derivatives can shift ν(C=N) from 1641 to 1616 cm⁻¹ .

Methodology : Use variable-temperature NMR, deuterated solvent swaps, and computational modeling (DFT) to validate assignments .

Q. What strategies are effective for studying reaction mechanisms in multicomponent syntheses?

To elucidate mechanisms in MCRs:

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LCMS at timed intervals .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in reactants (e.g., malononitrile) to track bond formation .

- Computational studies : Use density functional theory (DFT) to model transition states and regioselectivity in cyclocondensation steps .

Q. How can regioselectivity be controlled in substitution reactions of this compound?

Regioselectivity depends on electronic and steric factors:

- Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position direct nucleophilic attack to the 2-position .

- Steric hindrance from bulky substituents (e.g., 4-(dimethylamino)phenyl) favors para substitution over ortho .

Experimental design : Use competitive reactions with regioisomeric substrates and analyze outcomes via HPLC-MS .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

Yield variations (e.g., 70% in Reference Example 100 vs. 90% in thermal aqueous synthesis) may stem from:

- Purity of starting materials : Trace moisture in aldehydes can inhibit cyclization .

- Catalyst optimization : Substoichiometric acetic acid (5 mol%) improves yields in thiourea-based reactions .

Troubleshooting : Replicate conditions with rigorous drying of solvents and reagents, and validate via TLC monitoring .

Q. What methodologies are recommended for assessing stability under varying pH and temperature?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp >240°C for 4k) .

- pH stability assays : Incubate compounds in buffered solutions (pH 2–12) and monitor degradation via HPLC .

Advanced Applications

Q. How can computational modeling predict electronic effects in this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Map frontier molecular orbitals to predict reactivity (e.g., HOMO localization on CN groups) .

- Simulate IR/NMR spectra to resolve ambiguous assignments .

Q. What pharmacological screening approaches are suitable for derivatives with structural complexity?

- In silico docking : Screen against target proteins (e.g., kinases) using PyRx or AutoDock .

- In vitro assays : Use derivatives like 6-(2-amino-5-chlorophenyl)-5-methylpyrimidine-4-carbonitrile (m/z 265) in enzyme inhibition studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。